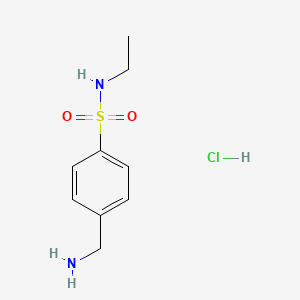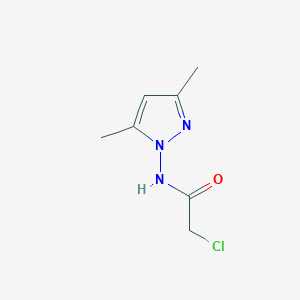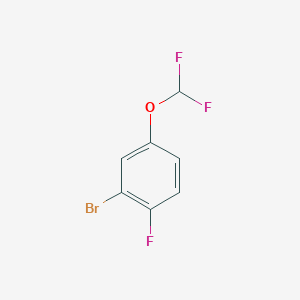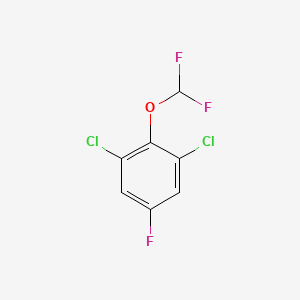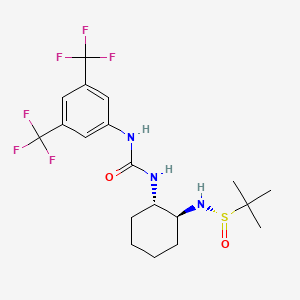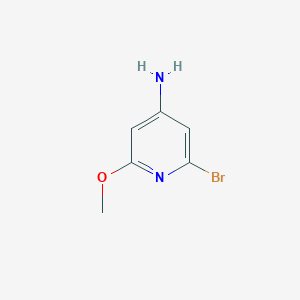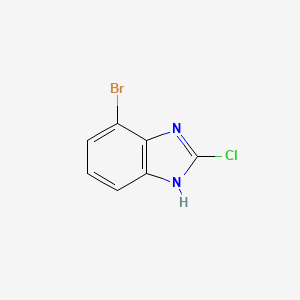
4-(2-氟苯基)-1,2,3-噻二唑-5-羧酸
描述
The compound “4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid” contains several functional groups. The “4-(2-Fluorophenyl)” part refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached to the second carbon. The “1,2,3-thiadiazole” is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom. The “5-carboxylic acid” indicates a carboxylic acid group attached to the fifth carbon of the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the phenyl ring would likely result in a planar structure, while the electronegative fluorine atom and the polar carboxylic acid group could introduce some interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .科学研究应用
有机半导体
噻吩衍生物如4-(2-氟苯基)-1,2,3-噻二唑-5-羧酸在有机半导体的开发中起着至关重要的作用。这些化合物以其优异的载流子迁移率而闻名,这对于高性能有机场效应晶体管 (OFET) 至关重要。 氟苯基的加入可能会由于其吸电子性质而增强半导体的性能,从而改善材料的电学性能 .
OLED 制造
在有机发光二极管 (OLED) 领域,噻吩基分子由于其能够在施加电流时传导电流和发光而成为核心组件。 4-(2-氟苯基)-1,2,3-噻二唑-5-羧酸的特定结构可用于创建更有效的 OLED,具有更好的亮度和色纯度 .
腐蚀抑制剂
噻吩衍生物的工业应用扩展到其作为腐蚀抑制剂的使用。噻吩化合物的分子结构使它们能够在金属表面形成保护层,防止氧化和腐蚀。 化合物中的氟苯基可以通过提供更强大的抗腐蚀元素屏障来增强此特性 .
药理学特性
噻吩衍生物表现出一系列药理学特性。它们已被研究用于其潜在的抗癌、抗炎、抗菌、降压和抗动脉粥样硬化作用。 所讨论的特定衍生物可能导致开发具有更高效力和更少副作用的新药物 .
生物活性化合物的合成
生物活性化合物的合成通常涉及噻吩衍生物作为关键中间体。 4-(2-氟苯基) 基团在创建用于药物发现的靶向分子方面可能特别有用,利用其与各种生物靶标相互作用的能力 .
材料科学
在材料科学中,噻吩衍生物因其独特的特性而被利用,例如热稳定性和电子特性。它们对于创建用于各种应用(包括传感器、太阳能电池和电子设备)的先进材料至关重要。 4-(2-氟苯基)-1,2,3-噻二唑-5-羧酸的特定电子属性可用于开发具有优异性能的材料 .
作用机制
4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has also been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Additionally, 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been found to inhibit the enzyme lipoxygenase (LOX), which is involved in the production of arachidonic acid metabolites.
Biochemical and Physiological Effects
4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. Additionally, 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and lipoxygenase (LOX). 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has also been found to have anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
The use of 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it can be synthesized using a variety of methods, which makes it a useful intermediate in the synthesis of a variety of compounds. However, there are some limitations to the use of 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid in laboratory experiments. It is a relatively unstable compound and is sensitive to light and air. Additionally, it can be toxic in high concentrations.
未来方向
4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has potential applications in a variety of fields, including medicine, biochemistry, and materials science. It can be used to study the structure-activity relationships of drugs and to synthesize a variety of compounds, including drugs and other biologically active molecules. Additionally, 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can be used in the synthesis of polymers and other materials. Furthermore, 4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can be used to study the biochemical and physiological effects of compounds and to develop new drugs and treatments for various diseases.
安全和危害
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. For example, compounds with certain functional groups might be toxic, corrosive, or flammable. Always refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .
属性
IUPAC Name |
4-(2-fluorophenyl)thiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2S/c10-6-4-2-1-3-5(6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRKNRZOEXFLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SN=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



